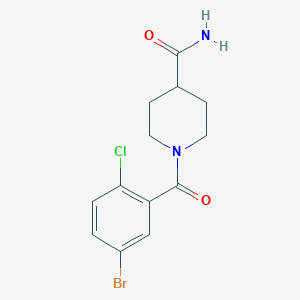
N-(3,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide, commonly known as DMPEB, is a synthetic compound that has been extensively studied for its potential in various scientific research applications.
作用机制
DMPEB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. DMPEB has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which plays a role in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
DMPEB has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. DMPEB has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of a number of diseases, including cancer and neurodegenerative diseases.
实验室实验的优点和局限性
DMPEB has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a low toxicity profile, making it a safe compound to work with in the lab. However, one limitation of DMPEB is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for research on DMPEB. One area of research is the potential of DMPEB as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential of DMPEB as a treatment for cancer. Further research is also needed to better understand the mechanism of action of DMPEB and its long-term effects.
合成方法
DMPEB can be synthesized using a three-step process. The first step involves the reaction of 3,4-dimethoxyaniline with ethyl bromoacetate in the presence of sodium hydride. This results in the formation of ethyl 3,4-dimethoxyphenylacetate. In the second step, the nitration of ethyl 3,4-dimethoxyphenylacetate is carried out using a mixture of nitric acid and acetic anhydride. The final step involves the reaction of the nitro compound with benzoyl chloride in the presence of triethylamine to form DMPEB.
科学研究应用
DMPEB has been extensively studied for its potential in various scientific research applications. It has been shown to have neuroprotective effects, and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's is currently being investigated. DMPEB has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer research.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-4-25-14-7-5-11(9-13(14)19(21)22)17(20)18-12-6-8-15(23-2)16(10-12)24-3/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTNIKWTAGWSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)
![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)


![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)



![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)


